3-ブロモ-4-クロロ-2-メチルピリジン

概要

説明

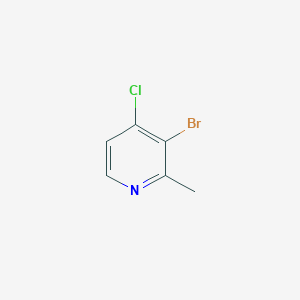

3-Bromo-4-chloro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It is used as a building block in various chemical reactions .

Synthesis Analysis

3-Bromo-4-chloro-2-methylpyridine can be synthesized using different methods, such as bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide . Another method involves the addition of bromine, followed by the addition of a sodium nitrite solution, and then adjusting the pH of the solution with a sodium hydroxide solution .Molecular Structure Analysis

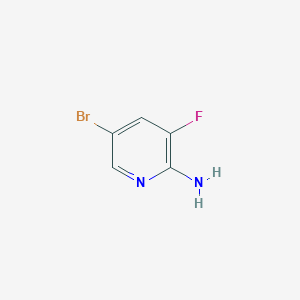

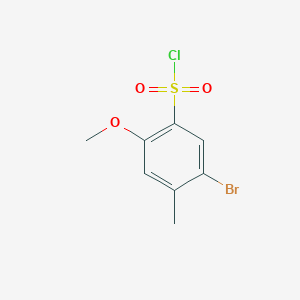

The molecular structure of 3-Bromo-4-chloro-2-methylpyridine consists of a pyridine ring with bromine, chlorine, and a methyl group attached at the 3rd, 4th, and 2nd positions respectively . The exact mass of the molecule is 204.929382 .Chemical Reactions Analysis

3-Bromo-4-chloro-2-methylpyridine can participate in various chemical reactions. For example, it can be converted to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .Physical and Chemical Properties Analysis

3-Bromo-4-chloro-2-methylpyridine has a molecular weight of 206.47 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 219.9±35.0 °C at 760 mmHg . The compound is a solid at room temperature .科学的研究の応用

有機合成

この化合物は、有機合成における構成要素として機能することができます。 ハロゲン化ピリジン構造により、より複雑な分子の構築、特にピリジン単位を含むさまざまな有機窒素配位子の合成において汎用性の高い中間体になります .

医薬品研究

医薬品研究では、3-ブロモ-4-クロロ-2-メチルピリジンは、新しい薬剤の開発に使用される可能性があります。 これは、喘息やCOPDなどの炎症性疾患の治療に役立つ、強力なホスホジエステラーゼタイプ4(PDE4)阻害剤の前駆体となる可能性があります .

配位子合成

これは、ヒトGABA A受容体用の三環式ピリドン部分を含むベンゾジアゼピン部位配位子の調製に使用できます 。これは、神経科学研究において重要です。

触媒

この化合物の構造は、多くの工業用化学プロセスにおいて重要な役割を果たす、遷移金属触媒の使用方法に適しています .

分析化学

最後に、分析化学アプリケーションで標準または試薬として使用され、物質の同定または定量化に役立ちます。

各アプリケーションは、3-ブロモ-4-クロロ-2-メチルピリジンの独自の化学構造を活用して、科学研究と産業における特定の役割を果たします。ピリジン環に結合したブロモ基とクロロ基は、さらなる化学修飾のための反応部位を提供するため、化学者や研究者にとって貴重なツールとなっています。

Safety and Hazards

3-Bromo-4-chloro-2-methylpyridine is classified as a dangerous substance. It can cause eye irritation, skin irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

3-Bromo-4-chloro-2-methylpyridine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It may be used as a building block in the preparation of various compounds, suggesting its potential for future applications in chemical synthesis .

作用機序

Target of Action

3-Bromo-4-chloro-2-methylpyridine is primarily targeted towards the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its target, the p38α MAP kinase, through a process known as transmetalation . This process involves the transfer of the compound from boron to palladium . The hydroxyl-containing moieties at the imidazole C 2 -position of the compound may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The primary biochemical pathway affected by 3-Bromo-4-chloro-2-methylpyridine is the p38α MAP kinase pathway . This pathway is involved in the modulation of various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Result of Action

The action of 3-Bromo-4-chloro-2-methylpyridine results in the inhibition of the p38α MAP kinase . This inhibition can modulate various cellular processes and has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . Other studies suggest an important role of p38α MAP kinase in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

生化学分析

Biochemical Properties

3-Bromo-4-chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, including p38α mitogen-activated protein kinase (MAPK). The compound acts as an inhibitor of p38α MAPK, which is involved in the regulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β . This interaction is crucial for the development of therapeutic strategies for diseases like rheumatoid arthritis and psoriasis.

Cellular Effects

The effects of 3-Bromo-4-chloro-2-methylpyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of p38α MAPK leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, 3-Bromo-4-chloro-2-methylpyridine has been shown to affect the expression of genes involved in cellular stress responses and apoptosis.

Molecular Mechanism

At the molecular level, 3-Bromo-4-chloro-2-methylpyridine exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of p38α MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition results in the suppression of pro-inflammatory cytokine production. Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-chloro-2-methylpyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-chloro-2-methylpyridine remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of p38α MAPK and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-chloro-2-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

3-Bromo-4-chloro-2-methylpyridine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, which may have different biological activities . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, 3-Bromo-4-chloro-2-methylpyridine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Bromo-4-chloro-2-methylpyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall efficacy.

特性

IUPAC Name |

3-bromo-4-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOLARAAJFTTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)

![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)

![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)

![3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid](/img/structure/B1522490.png)

![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)